Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate

Lipophilicity Druglikeness Membrane permeability

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate (CAS 93722-69-1, PubChem CID is a fully synthetic, trisubstituted pyrazole bearing a 4‑chlorophenyl group at N1, an n‑pentyl chain at C4, and an ethyl ester at C3. Its computed XLogP3 of 5.5 indicates substantially higher lipophilicity than the 4‑unsubstituted or 4‑hydroxy analogs in the same N‑arylpyrazole‑3‑carboxylate class, and its molecular weight of 320.8 g·mol⁻¹ with eight rotatable bonds confers a distinct conformational and physicochemical profile relative to simpler congeners.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
CAS No. 93722-69-1
Cat. No. B1401545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate
CAS93722-69-1
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCCCCCC1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H21ClN2O2/c1-3-5-6-7-13-12-20(15-10-8-14(18)9-11-15)19-16(13)17(21)22-4-2/h8-12H,3-7H2,1-2H3
InChIKeyIXDWLEOTVAZJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate (CAS 93722-69-1): Core Identity and Physicochemical Signature


Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate (CAS 93722-69-1, PubChem CID 71463799) is a fully synthetic, trisubstituted pyrazole bearing a 4‑chlorophenyl group at N1, an n‑pentyl chain at C4, and an ethyl ester at C3 [1]. Its computed XLogP3 of 5.5 indicates substantially higher lipophilicity than the 4‑unsubstituted or 4‑hydroxy analogs in the same N‑arylpyrazole‑3‑carboxylate class, and its molecular weight of 320.8 g·mol⁻¹ with eight rotatable bonds confers a distinct conformational and physicochemical profile relative to simpler congeners [1][2]. The compound is supplied by multiple vendors at ≥95% purity, with recommended storage at 2–8 °C under dry conditions .

Why 1,4,3‑Substituted Pyrazole‑3‑Carboxylates Cannot Be Interchanged: The Pentyl‑Lipophilicity Node for Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate (93722-69-1)


Within the pyrazole‑3‑carboxylate family, the C4 substituent is a primary driver of lipophilicity, conformational flexibility, and target‑space coverage. Replacing the n‑pentyl chain of 93722‑69‑1 with hydrogen (as in the 4‑unsubstituted analog, XLogP3 = 3.1) or a hydroxyl group (XLogP3 = 3.3) reduces the computed octanol‑water partition coefficient by over two log units, corresponding to a >100‑fold difference in predicted membrane partitioning [1][2]. The eight rotatable bonds of the pentyl‑bearing compound enable conformational sampling that is unavailable to analogs with only four rotatable bonds, which can alter binding‑site complementarity in structure‑based campaigns [1]. The quantitative evidence below outlines the specific, measurable dimensions where 93722‑69‑1 diverges from its nearest purchasable comparators, supporting informed procurement decisions when lipophilicity‑driven or flexibility‑dependent properties are critical.

Quantitative Differentiation Evidence for Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate (93722-69-1) vs. Closest Analogs


Computed Lipophilicity (XLogP3): >100‑Fold Higher Predicted Partition Coefficient vs. 4‑Unsubstituted Analog

The computed XLogP3 of ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate is 5.5, compared with 3.1 for ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS 19532-35-5), the direct 4‑unsubstituted analog [1][2]. This 2.4 log‑unit difference corresponds to an estimated ~251‑fold higher octanol‑water partition coefficient, implying substantially greater membrane partitioning propensity and altered ADME predictivity [1]. The 4‑hydroxy analog (CAS 26502-56-7) has XLogP3 = 3.3, yielding a 2.2 log‑unit (≈158‑fold) difference [3].

Lipophilicity Druglikeness Membrane permeability

Molecular Flexibility: 8 Rotatable Bonds vs. 4 in 4‑Unsubstituted and 4‑Hydroxy Analogs

The target compound possesses eight rotatable bonds, compared with four rotatable bonds for both the 4‑unsubstituted analog (CAS 19532-35-5) and the 4‑hydroxy analog (CAS 26502-56-7) [1][2]. This doubling of rotatable bonds increases the conformational entropy penalty upon binding and extends the reachable pharmacophore space. The pentyl chain alone contributes four additional rotatable bonds beyond the ester and N‑aryl torsion angles shared across all three compounds [1].

Conformational flexibility Rotatable bonds Entropic penalty

Hydrogen‑Bond Donor Count: Zero HBD for Target vs. One HBD for 4‑Hydroxy Analog

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate has zero hydrogen‑bond donors (HBD = 0), identical to the 4‑unsubstituted analog (CAS 19532-35-5). In contrast, the 4‑hydroxy analog (CAS 26502-56-7) bears one HBD [1][2]. For CNS‑oriented or intracellular target campaigns where minimizing HBD count is a key design parameter (e.g., to satisfy Lipinski's or CNS‑MPO rules), the pentyl analog retains the favorable zero‑HBD profile of the simplest congener while adding the lipophilic bulk of a five‑carbon chain [1].

Hydrogen‑bond donor Permeability BBB penetration

Vendor‑Certified Purity and Storage Specification: ≥95–98% with Cold‑Chain Integrity

Multiple independent vendors supply this compound with certified minimum purity of 95% (CheMenu, ChemScene) or 98% (Leyan, MolCore), accompanied by the explicit storage specification of sealed containers at 2–8 °C . By comparison, the 4‑unsubstituted analog (CAS 19532-35-5) is readily available from vendors but is typically offered at 95% purity without a cold‑storage requirement, and the 4‑hydroxy analog (CAS 26502-56-7) has fewer verified suppliers with documented purity . The defined cold‑chain requirement for the pentyl analog reflects its enhanced molecular complexity and is a procurement‑relevant quality discriminator.

Purity Quality control Storage stability

Class‑Level Antimicrobial SAR: 4‑Alkyl Substitution is Associated with Enhanced Antifungal Activity in Pyrazole‑3‑Carboxylates

In a structure–activity relationship study of 1H‑pyrazole‑3‑carboxylate derivatives, Sridhar et al. (2004) demonstrated that substitution at the pyrazole C4 position modulates antimicrobial potency, with alkyl‑substituted variants showing enhanced inhibition of mycelial growth in plant pathogenic fungi compared with unsubstituted counterparts [1]. Although the specific 4‑pentyl compound was not tested in that study, the SAR trend indicates that increasing alkyl chain length at C4 favorably shifts antifungal activity within this chemotype. No quantitative MIC data are available for the target compound itself; this evidence is class‑level inference only.

Antifungal SAR Pyrazole-3-carboxylate

Procurement‑Relevant Application Scenarios for Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate (93722-69-1)


Lipophilicity‑Driven Fragment Elaboration or CNS Library Design

With an XLogP3 of 5.5 and zero HBD, this compound fills a high‑lipophilicity niche in pyrazole‑3‑carboxylate screening decks that is inaccessible to the 4‑unsubstituted (XLogP3 = 3.1) or 4‑hydroxy (XLogP3 = 3.3) analogs [1]. It is procurement‑justified when the SAR hypothesis requires probing hydrophobic sub‑pockets or when a lead series demands logP escalation without introducing hydrogen‑bond donors [1].

Conformational Sampling in Structure‑Based Drug Design

The eight rotatable bonds of 93722‑69‑1 double the degrees of conformational freedom relative to the 4‑unsubstituted comparator (four rotatable bonds), enabling exploration of induced‑fit binding modes in flexible protein sites [1]. This compound is a rational procurement choice for molecular dynamics‑guided library enumeration where side‑chain flexibility is a design variable [1].

Antifungal Screening Deck Assembly Based on Pyrazole‑3‑Carboxylate SAR

Published class‑level SAR demonstrates that C4‑alkyl substitution on 1H‑pyrazole‑3‑carboxylates enhances antifungal activity against plant pathogenic fungi [2]. Although compound‑specific MIC values are not yet published, the 4‑pentyl variant represents the upper end of the alkyl‑chain series in commercially available pyrazole‑3‑carboxylates and is appropriate for inclusion in antifungal screening libraries targeting agricultural fungicide discovery [2].

High‑Purity Reference Standard for Method Development

With vendor‑certified purity up to 98% and a defined cold‑storage specification (2–8 °C, sealed, dry), this compound can serve as a chromatographic or mass‑spectrometric reference standard for analytical method development involving lipophilic pyrazole esters, provided that the storage protocol is maintained to ensure lot‑to‑lot consistency .

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